5-Hydroxyisofraxidin 7-beta-D-Glucoside
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Overview
Description
Preparation Methods
The preparation of 5-Hydroxyisofraxidin 7-beta-D-Glucoside involves synthetic routes that typically include the glycosylation of 5-Hydroxyisofraxidin. The reaction conditions often require the use of specific catalysts and solvents to facilitate the glycosylation process . Industrial production methods may involve the extraction of the compound from natural sources such as the aerial parts of Artemisia selengensis.
Chemical Reactions Analysis
5-Hydroxyisofraxidin 7-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Hydroxyisofraxidin 7-beta-D-Glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyisofraxidin 7-beta-D-Glucoside involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of interleukin 6 (IL-6), a cytokine involved in inflammatory responses. This inhibition is achieved through the modulation of signaling pathways that regulate the production and activity of IL-6.
Comparison with Similar Compounds
5-Hydroxyisofraxidin 7-beta-D-Glucoside can be compared with similar compounds such as:
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar biological activities.
7-Hydroxyisofraxidin 5-beta-D-Glucoside: An isomer with potential IL-6 inhibitory activity.
Properties
Molecular Formula |
C17H20O11 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-hydroxy-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-14-9(20)6-3-4-8(19)27-13(6)15(25-2)16(14)28-17-12(23)11(22)10(21)7(5-18)26-17/h3-4,7,10-12,17-18,20-23H,5H2,1-2H3/t7-,10-,11+,12-,17+/m1/s1 |
InChI Key |
KDWWYRPEBULRGU-KIZWGXMFSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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